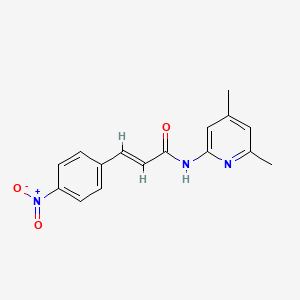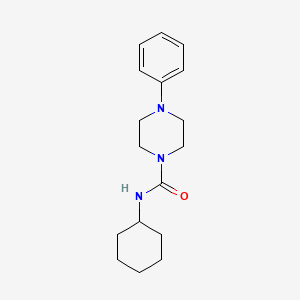![molecular formula C18H17FN2O3 B5814950 4-ethyl-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5814950.png)
4-ethyl-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol, also known as GW501516, is a synthetic drug that has been widely researched for its potential use in treating various medical conditions. It belongs to a class of drugs known as PPARδ agonists, which activate the peroxisome proliferator-activated receptor delta (PPARδ) in the body.
作用機序
4-ethyl-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol works by activating the PPARδ receptor in the body. This receptor is involved in the regulation of various biological processes, such as lipid metabolism, glucose homeostasis, and inflammation. Activation of the PPARδ receptor by this compound leads to increased fatty acid oxidation, which results in increased energy production and improved endurance.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal studies. It has been found to increase fatty acid oxidation, reduce inflammation, improve insulin sensitivity, and enhance muscle performance. The drug has also been shown to increase the expression of genes involved in energy metabolism and mitochondrial biogenesis.
実験室実験の利点と制限
4-ethyl-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol has several advantages for lab experiments. It is easy to administer and has a long half-life, which allows for sustained activation of the PPARδ receptor. The drug is also well-tolerated and has a low toxicity profile. However, there are also limitations to using this compound in lab experiments. The drug is relatively expensive and requires specialized equipment for administration. Additionally, there are ethical concerns regarding the use of the drug in enhancing athletic performance.
将来の方向性
There are several future directions for research on 4-ethyl-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol. One area of research is the development of more potent and selective PPARδ agonists. Another area of research is the investigation of the drug's potential use in treating metabolic disorders and cardiovascular diseases. The drug's potential use in enhancing athletic performance is also an area of ongoing research. Finally, there is a need for further research on the long-term safety and efficacy of the drug in humans.
Conclusion:
In conclusion, this compound is a synthetic drug that has been widely researched for its potential use in treating various medical conditions and enhancing athletic performance. The drug works by activating the PPARδ receptor in the body, leading to increased fatty acid oxidation and improved endurance. While the drug has several advantages for lab experiments, there are also limitations to its use. There are several future directions for research on this compound, including the development of more potent and selective PPARδ agonists and investigation of the drug's potential use in treating metabolic disorders and cardiovascular diseases.
合成法
4-ethyl-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol is synthesized using a multi-step process, which involves the reaction of several chemical compounds. The synthesis process is complex and requires expertise in organic chemistry. The final product is obtained in the form of a white crystalline powder.
科学的研究の応用
4-ethyl-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol has been widely researched for its potential use in treating various medical conditions, such as metabolic disorders, cardiovascular diseases, and cancer. It has also been studied for its potential use in enhancing athletic performance. The drug has been shown to improve endurance and increase fat burning in animal studies.
特性
IUPAC Name |
4-ethyl-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-3-11-8-14(16(23)9-15(11)22)17-18(10(2)20-21-17)24-13-6-4-12(19)5-7-13/h4-9,22-23H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCPLLLGCFDXSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C2=NNC(=C2OC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]azepane](/img/structure/B5814868.png)
![4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5814882.png)
![N-{4-[(3-methyl-1H-pyrazol-1-yl)carbonyl]phenyl}butanamide](/img/structure/B5814895.png)
![2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5814896.png)
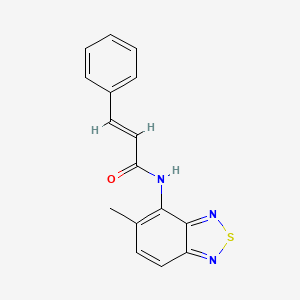
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5814906.png)


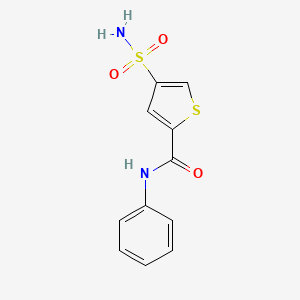
![ethyl {[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5814933.png)
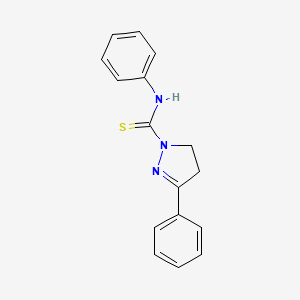
![ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5814937.png)
